![molecular formula C6H12O2Si B14434559 2-Propenal, 2-[(trimethylsilyl)oxy]- CAS No. 82873-56-1](/img/structure/B14434559.png)
2-Propenal, 2-[(trimethylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenal, 2-[(trimethylsilyl)oxy]- is an organic compound characterized by the presence of a propenal group and a trimethylsilyl group. This compound is known for its unique chemical properties and its applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 2-[(trimethylsilyl)oxy]- typically involves the reaction of propenal with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:
CH2=CHCHO+ClSi(CH3)3→CH2=CHCHOSi(CH3)3+HCl
Industrial Production Methods
Industrial production of 2-Propenal, 2-[(trimethylsilyl)oxy]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenal, 2-[(trimethylsilyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or amines.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Propenal, 2-[(trimethylsilyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for aldehydes.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propenal, 2-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets. The trimethylsilyl group provides steric protection, making the compound less reactive towards nucleophiles. This property is exploited in synthetic chemistry to protect sensitive functional groups during multi-step synthesis. The propenal group can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester
- 2-[(Trimethylsilyl)methyl]-2-propen-1-ol
Uniqueness
2-Propenal, 2-[(trimethylsilyl)oxy]- is unique due to its combination of a propenal group and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. The presence of the trimethylsilyl group also enhances the compound’s volatility, facilitating its use in analytical techniques such as gas chromatography and mass spectrometry.
Propiedades
Número CAS |
82873-56-1 |
|---|---|
Fórmula molecular |
C6H12O2Si |
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
2-trimethylsilyloxyprop-2-enal |
InChI |
InChI=1S/C6H12O2Si/c1-6(5-7)8-9(2,3)4/h5H,1H2,2-4H3 |
Clave InChI |
IAGCPLACHCVCLK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
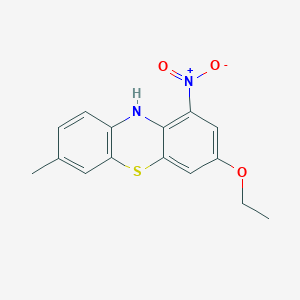
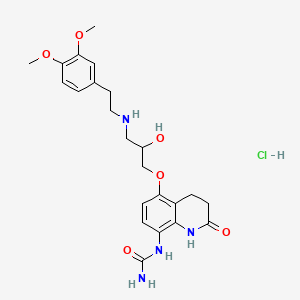
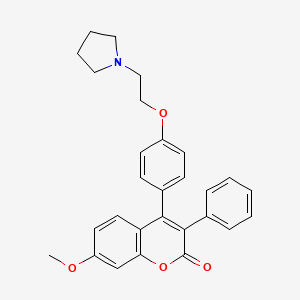
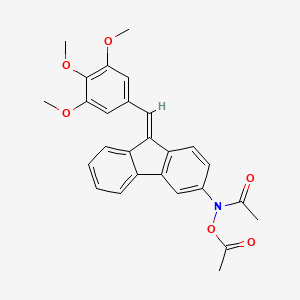
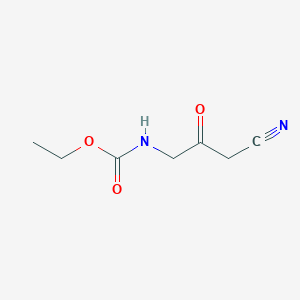
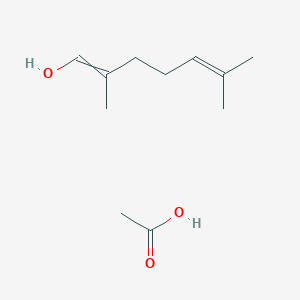

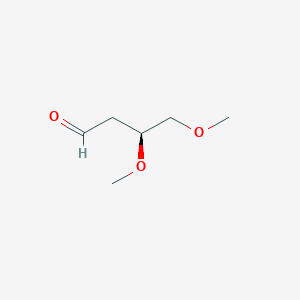
![N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide](/img/structure/B14434536.png)
![2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate](/img/structure/B14434538.png)
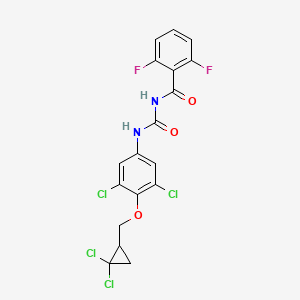
![5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione](/img/structure/B14434546.png)

